2H-chromene-3-carbonitrile

Übersicht

Beschreibung

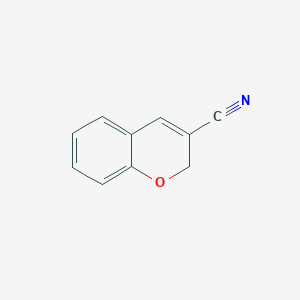

2H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The this compound structure consists of a benzopyran ring fused with a nitrile group at the third position, making it a valuable scaffold for various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under basic conditions. Common reagents include piperidine, sodium ethoxide in ethanol, and acetic acid with ammonium acetate in benzene . The reaction can be catalyzed by various agents such as iodine, phase transfer catalysts, and zeolitic imidazolate frameworks .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches, such as dual-frequency ultrasonication, to enhance yield and reduce environmental impact . This method involves the use of ultrasonic baths and probes to facilitate the reaction between 2-hydroxybenzaldehydes and ethyl cyanoacetate, resulting in high yields of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion to 2-oxo-2H-chromene-3-carbonitrile.

Reduction: Formation of 2-amino-2H-chromene-3-carbonitrile.

Substitution: Reactions with nucleophiles to form substituted chromenes.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: 2-oxo-2H-chromene-3-carbonitrile.

Reduction: 2-amino-2H-chromene-3-carbonitrile.

Substitution: Various substituted chromenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 2H-chromene-3-carbonitrile derivatives as anticancer agents. For instance, a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles were synthesized and tested for cytotoxic activity against several cancer cell lines, including MDA-MB-231, MCF-7, and T47D. The results indicated that these compounds exhibited significant inhibitory effects on cell growth, with IC50 values less than 30 μg/mL. Notably, some derivatives showed even greater potency than the standard drug etoposide .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 7e | MDA-MB-231 | 3.46 |

| 7f | MCF-7 | 18.76 |

Antibacterial Properties

The antibacterial activity of chromene derivatives has also been evaluated. A study reported that synthesized compounds demonstrated zones of inhibition ranging from 10 to 16 mm against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These results suggest that this compound derivatives may serve as promising candidates for developing new antibacterial agents .

Multicomponent Reactions

This compound is utilized in multicomponent reactions (MCRs) to synthesize complex organic molecules efficiently. One notable method involves a one-pot synthesis using DBU as a catalyst in aqueous media, which yields high amounts of various chromene derivatives under mild conditions. This approach aligns with green chemistry principles, emphasizing environmentally friendly synthesis methods .

Enantioselective Synthesis

The compound has been employed in enantioselective synthesis processes as well. A highly efficient three-component synthesis was developed that utilizes chiral tertiary amine-thioureas as catalysts to produce enantiomerically enriched chromene derivatives . This method showcases the versatility of this compound in producing biologically relevant molecules with specific stereochemistry.

Photocatalysis

In material science, derivatives of this compound have been explored for their photocatalytic properties. Research indicates that these compounds can facilitate photochemical reactions under visible light irradiation, making them suitable for applications in organic synthesis and environmental remediation .

Case Study: Anticancer Activity Evaluation

In a systematic study evaluating the anticancer potential of various this compound derivatives, researchers synthesized a library of compounds and assessed their cytotoxicity using standard assays against multiple cancer cell lines. The findings revealed structure-activity relationships (SAR) that could guide future drug design efforts.

Case Study: Synthesis Method Optimization

Another study focused on optimizing the synthesis conditions for producing this compound derivatives via MCRs. By varying the reaction parameters such as temperature and catalyst type, researchers achieved improved yields and reaction times, demonstrating the compound's adaptability in synthetic methodologies.

Wirkmechanismus

The mechanism of action of 2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membranes . In cancer therapy, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

- 2-oxo-2H-chromene-3-carbonitrile

- 2-amino-2H-chromene-3-carbonitrile

- 2-imino-2H-chromene-3-carbonitrile

Comparison: 2H-chromene-3-carbonitrile is unique due to its nitrile group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 2-oxo-2H-chromene-3-carbonitrile is more prone to oxidation reactions, while 2-amino-2H-chromene-3-carbonitrile exhibits enhanced nucleophilicity .

Biologische Aktivität

2H-Chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.

Overview of this compound

This compound is characterized by its heterocyclic structure, which includes a chromene backbone with a cyano group at the 3-position. This structural configuration contributes to its biological activity, making it a versatile scaffold for drug development.

Biological Activities

Research has identified several key biological activities associated with this compound and its derivatives:

-

Anticancer Activity :

- Studies have demonstrated that various derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, a series of synthesized compounds showed IC50 values less than 30 µg/mL against breast cancer cell lines (MDA-MB-231, MCF-7, and T47D), with some derivatives being more potent than the standard drug etoposide .

- A specific study highlighted the promising cytotoxic activity of 6-bromo derivatives with IC50 values ranging from 3.46 to 18.76 µg/mL .

-

Antimicrobial Activity :

- The antimicrobial properties of 2H-chromene derivatives have been extensively studied. Compounds have shown notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with zones of inhibition ranging from 10 to 16 mm, comparable to standard antibiotics .

- A systematic evaluation revealed that compounds derived from 2-amino-3-cyano chromenes exhibited broad-spectrum antimicrobial effects .

- Anticonvulsant Activity :

- Antidiabetic and Anticholinesterase Activities :

- Other Activities :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including one-pot reactions that facilitate the formation of cyano groups under mild conditions. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the chromene ring can significantly influence biological activity.

| Substituent Position | Biological Activity Impact |

|---|---|

| C-4 | Enhances anticancer potency |

| C-2 | Increases antimicrobial efficacy |

| C-10 | Modulates neuroprotective effects |

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

- Cytotoxicity Study :

- Antimicrobial Evaluation :

Eigenschaften

IUPAC Name |

2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOLOKKZYCSJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206170 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-66-5 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57543-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2H-chromene-3-carbonitriles?

A1: A prevalent method involves the condensation of salicylaldehydes with malononitrile. [] This reaction can be influenced by factors like solvent, catalyst presence, and even ultrasound activation. [] Other approaches include reacting 4-chloro-2-oxo-2H-chromene-3-carbonitrile with various reagents like heteroarylamines [, ], selenium and sodium borohydride [], or utilizing visible light irradiation in a water-ethanol mixture. [, ]

Q2: Can you provide spectroscopic data confirming the structure of 2H-chromene-3-carbonitrile derivatives?

A2: Researchers routinely utilize IR, NMR (1H and 13C), and mass spectrometry to confirm the structures of newly synthesized this compound derivatives. [, , , , , , ] For instance, the presence of characteristic peaks in the NMR spectra, such as those corresponding to the nitrile group and aromatic protons, provides strong evidence for the proposed structures.

Q3: What biological activities have been reported for this compound derivatives?

A3: These compounds have demonstrated promising antiproliferative effects, particularly against thyroid cancer cells. [] Specifically, 6,8-dihalogenated derivatives induced apoptosis and altered cell cycle progression in TPC-1 thyroid cancer cells. [] Other studies highlight their potential as adenosine receptor ligands [], antifungal agents against Aspergillus species [], and antimicrobial agents against various bacterial strains. [, ]

Q4: How do the halogen substituents on the coumarin ring influence the biological activity of this compound derivatives?

A4: Research suggests that the presence and position of halogens significantly impact the antiproliferative activity of these compounds. [] For example, 6,8-dibromo and 6,8-diiodo derivatives exhibited higher potency against TPC-1 cells compared to their non-halogenated counterparts. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of these compounds.

Q5: Have any studies explored the mechanism of action of these compounds in inducing apoptosis?

A5: While some studies have demonstrated the ability of specific this compound derivatives to induce apoptosis in cancer cells, [] the precise underlying mechanisms are still under investigation. Further research is needed to elucidate the signaling pathways and molecular targets involved in this process.

Q6: What is the role of computational chemistry in understanding and optimizing these compounds?

A6: Computational techniques like molecular docking and molecular dynamics simulations can provide valuable insights into the interactions of this compound derivatives with their biological targets. [] These methods can be used to predict binding affinities, explore potential binding modes, and guide the design of more potent and selective compounds.

Q7: Have any QSAR studies been conducted on this compound derivatives?

A7: While the provided research snippets don't specifically mention completed QSAR studies, the observed structure-activity relationships, like the impact of halogen substituents, [] suggest that QSAR modeling could be a valuable tool for understanding and predicting the activity of these compounds. Building robust QSAR models requires testing a diverse library of derivatives and analyzing their biological activity data.

Q8: Aside from potential pharmaceutical applications, are there other areas where 2H-chromene-3-carbonitriles are being explored?

A8: The presence of the coumarin core, known for its fluorescence properties, makes these compounds attractive for developing fluorescent probes and sensors. [] For instance, a coumarin-based chemodosimeter utilizing the this compound structure was developed for the selective and sensitive detection of phosgene gas. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.